molecular formula C6H9ClO B1432520 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one CAS No. 1499101-75-5

2-Chloro-1-(1-methylcyclopropyl)ethan-1-one

Cat. No.: B1432520
CAS No.: 1499101-75-5
M. Wt: 132.59 g/mol
InChI Key: BEVPNJLAXOFBFI-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C6H9ClO. It is a chlorinated ketone, characterized by the presence of a cyclopropyl group attached to the carbonyl carbon. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one typically involves the chlorination of cyclopropyl methyl ketone. One method includes dissolving cyclopropyl methyl ketone in a suitable solvent, adding a compound containing metallic aluminum as a catalyst, and introducing chlorine gas for the chlorination reaction. The reaction yields a mixture of chlorinated products, which are then separated and purified through reduced pressure distillation and rectification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity while minimizing the formation of by-products. The use of advanced distillation techniques ensures the separation of the desired product from impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1-methylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: The corresponding alcohol.

    Oxidation Reactions: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(p-tolyl)ethan-1-one: Similar structure but with a p-tolyl group instead of a cyclopropyl group.

    2-Chloro-1-(1-chlorocyclopropyl)ethanone: Contains an additional chlorine atom on the cyclopropyl ring.

Uniqueness

2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated ketones. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-chloro-1-(1-methylcyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c1-6(2-3-6)5(8)4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVPNJLAXOFBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499101-75-5
Record name 2-chloro-1-(1-methylcyclopropyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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